2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride
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Overview
Description
2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is a synthetic organic compound classified as an acetamide derivative. Its chemical structure comprises an amino group bonded to an acetyl moiety, with the acetyl group further linked to a trifluoroethyl substituent. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride involves several steps:
Synthesis of 2,4,6-trifluorobenzoic acid: This is achieved by reacting 2,4,6-trifluorobenzoyl chloride with acetic anhydride.
Formation of 2-amino-N-(2,2,2-trifluoroethoxy)acetic acid: The trifluorobenzoic acid is then reacted with glycine in the presence of sodium carbonate to form 2-amino-N-(2,2,2-trifluoroethoxy)acetic acid.
Conversion to hydrochloride salt: Finally, the 2-amino-N-(2,2,2-trifluoroethoxy)acetic acid is treated with hydrochloric acid to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: It can react with aldehydes and ketones to form imines and enamines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Condensation: Reagents such as aldehydes or ketones, often in the presence of a catalyst like pyridine or triethylamine.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products include substituted amides and esters.
Condensation: Products include imines and enamines.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: It is used in the synthesis of bioactive molecules and as an intermediate in the production of pharmaceuticals.
Medicine: The compound is a key intermediate in the synthesis of drugs, including those used for treating parasitic infections.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can inhibit or activate specific biochemical pathways, leading to its desired effects in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but lacks the ethoxy group.
2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: Similar but with different substituents on the acetamide moiety.
Uniqueness
2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is unique due to its trifluoroethoxy substituent, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in the synthesis of bioactive molecules and pharmaceuticals .
Properties
Molecular Formula |
C4H8ClF3N2O2 |
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Molecular Weight |
208.57 g/mol |
IUPAC Name |
2-amino-N-(2,2,2-trifluoroethoxy)acetamide;hydrochloride |
InChI |
InChI=1S/C4H7F3N2O2.ClH/c5-4(6,7)2-11-9-3(10)1-8;/h1-2,8H2,(H,9,10);1H |
InChI Key |
YNDNXKLIYFRIOF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NOCC(F)(F)F)N.Cl |
Origin of Product |
United States |
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